Sorbitol ethylene oxide
Description
Contextualization of Ethoxylated Polyols in Chemical Science
Ethoxylation is a fundamental chemical process in which ethylene (B1197577) oxide is added to a substrate. wikipedia.org This reaction is a type of alkoxylation and is most widely practiced on alcohols and phenols, converting them into compounds with the general formula R(OC2H4)nOH. wikipedia.org These resulting substances, known as alcohol ethoxylates, are a significant class of non-ionic surfactants with widespread applications in cosmetics, detergents, and various industrial products. wikipedia.orgontosight.ai The process is of significant industrial importance, with millions of metric tons of various ethoxylates produced annually. wikipedia.org
The versatility of ethoxylation extends to polyols, which are organic compounds containing multiple hydroxyl (alcohol) groups. When polyols undergo ethoxylation, the resulting ethoxylated polyols exhibit a range of properties that make them valuable in diverse chemical applications. rsc.orggoogle.com These properties can be tailored by controlling the degree of ethoxylation, which refers to the number of ethylene oxide units added to the polyol backbone. cosmeticsandtoiletries.com This modification enhances water solubility and alters the emulsifying properties of the parent polyol. ontosight.ai Ethoxylated polyols are key components in the synthesis of polyurethanes, acting as precursors that influence the final properties of the polymer, such as flexibility and water absorption. uc.eduresearchgate.net They are also utilized as emulsifiers, lubricants, and in the formulation of personal care products. google.comontosight.ai
Significance of Sorbitol as a Renewable Polyol Feedstock
Sorbitol, a sugar alcohol derived from the reduction of glucose, is increasingly recognized as a crucial renewable feedstock in the chemical industry. pmarketresearch.comresearchgate.net Its origin from natural sources like corn and other biomass positions it as a sustainable alternative to traditional petroleum-based feedstocks, contributing to a reduced carbon footprint and promoting a circular economy. pmarketresearch.comroquette.com The global shift towards environmentally friendly practices has spurred the demand for bio-based materials, with sorbitol-based polyols gaining considerable traction. pmarketresearch.com
The chemical structure of sorbitol, a linear molecule with six hydroxyl groups, makes it a versatile starting material for the synthesis of various polymers. cosmeticsandtoiletries.comresearchgate.net It serves as a foundational building block for polyether polyols used in the production of polyurethane foams, coatings, adhesives, and sealants. pmarketresearch.com The high functionality of sorbitol-derived polyols enables the creation of polyurethanes with enhanced mechanical properties, improved thermal insulation, and reduced flammability. pmarketresearch.com Furthermore, sorbitol can be chemically transformed into other valuable platform chemicals, such as isosorbide (B1672297), through dehydration, further expanding its utility in the polymer industry. researchgate.netroquette.combohrium.com The use of sorbitol and its derivatives aligns with the principles of green chemistry, offering a viable pathway to more sustainable and high-performance polymeric materials. researchgate.net
Overview of Polyoxyethylene Sorbitol Derivatives in Advanced Chemical Research
Polyoxyethylene sorbitol derivatives, which are formed by the ethoxylation of sorbitol, are the subject of extensive research due to their unique properties and potential applications in advanced chemical and biomedical fields. ontosight.airesearchgate.net These derivatives, often in the form of esters, combine the hydrophilicity of the polyoxyethylene chains with the polyfunctional core of sorbitol. ontosight.ai The synthesis involves the addition of ethylene oxide to sorbitol, and subsequent esterification with fatty acids can create a diverse range of nonionic surfactants. ontosight.aiatamankimya.com
In advanced chemical research, these derivatives are being explored for their role in sophisticated drug delivery systems. For instance, cholesterol-conjugated polyoxyethylene sorbitol oleate (B1233923) (CPSO) has been engineered to form micelles that can cross the blood-brain barrier, offering a promising platform for delivering therapeutics to brain tumors. rsc.orgacs.org These micelles have demonstrated good physicochemical properties and biocompatibility. rsc.org Research has also focused on modifying these micelles to achieve pH-triggered drug release for targeted cancer therapy. acs.org Furthermore, polyoxyethylene sorbitol oleate (PSO) has been investigated as a component in hollow gold nanoparticle systems for lung cancer therapy, where it aids in targeting tumor cells. nih.gov The development of these advanced materials highlights the potential of polyoxyethylene sorbitol derivatives to address complex challenges in medicine and materials science. rsc.orgnih.gov
Interactive Data Tables
Table 1: Key Chemical Information
| Compound Name | Synonyms | Molecular Formula (Example) | Key Properties |
| Sorbitol Ethylene Oxide | Polyoxyethylene Sorbitol | C6H14O6(C2H4O)n | Hydrophilic, Polyfunctional |
| Sorbitan (B8754009) Monooleate | SMO | C24H44O6 | Water-insoluble emulsifier |
| Polyoxyethylene Sorbitan Monooleate | Polysorbate 80, Tween 80 | C64H124O26 | Water-soluble emulsifier, surfactant |
| Cholesterol-conjugated polyoxyethylene sorbitol oleate | CPSO | Varies | Amphipathic, forms micelles |
Table 2: Research Findings on Polyoxyethylene Sorbitol Derivatives
| Derivative | Research Focus | Key Findings | Application Area |
| Cholesterol-conjugated polyoxyethylene sorbitol oleate (CPSO) | Brain drug delivery | Forms stable micelles (~170 nm), enhances transport across the blood-brain barrier. rsc.org | Glioblastoma therapy rsc.org |
| pH-Responsive CPSO Mixed Micelles | Targeted drug release | Achieves charge-reversal for pH-triggered release and enhanced brain tumor targeting. acs.org | Cancer therapy acs.org |
| Polyoxyethylene Sorbitol Oleate (PSO) in Hollow Gold Nanoparticles | Lung cancer therapy | Acts as a targeting ligand for LDL receptors on cancer cells, enabling triple combination therapy. nih.gov | Lung cancer treatment nih.gov |
| Paclitaxel-loaded CPSO micelles | Pulmonary drug delivery | Exhibits high encapsulation efficiency and ability to escape macrophage uptake. nih.gov | Pulmonary diseases nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
31307-92-3 |
|---|---|
Molecular Formula |
C8H18O7 |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;oxirane |
InChI |
InChI=1S/C6H14O6.C2H4O/c7-1-3(9)5(11)6(12)4(10)2-8;1-2-3-1/h3-12H,1-2H2;1-2H2/t3-,4+,5-,6-;/m1./s1 |
InChI Key |
RYOCYIVCDUMYAL-VFQQELCFSA-N |
Isomeric SMILES |
C1CO1.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
Canonical SMILES |
C1CO1.C(C(C(C(C(CO)O)O)O)O)O |
Related CAS |
31307-92-3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Sorbitol Ethoxylation
Direct Ethoxylation of Sorbitol
Direct ethoxylation involves the ring-opening polymerization of ethylene (B1197577) oxide onto the hydroxyl groups of the sorbitol molecule. The reaction is complex due to the presence of multiple hydroxyl groups on sorbitol, leading to a mixture of products with different degrees of ethoxylation and substitution patterns. The choice of catalyst and the control of reaction conditions are paramount in determining the final product distribution and characteristics.
The selection of a catalyst is a critical factor that influences the reaction rate, the molecular weight distribution of the ethoxylated adducts, and the formation of byproducts. nih.gov Both basic and acidic catalysts are employed, each offering distinct advantages and resulting in different product profiles.
Alkaline catalysts are widely used in the industrial production of alcohol ethoxylates, including polyoxyethylene sorbitol. nih.govgoogle.com Common catalysts include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). nih.govpatsnap.com The reaction mechanism involves the activation of the sorbitol hydroxyl groups by the base to form an alkoxide, which then acts as a nucleophile to attack the ethylene oxide ring.
Basic catalysts typically lead to products with a broader molecular weight distribution. nih.gov The reaction is generally carried out at elevated temperatures and pressures. For instance, the addition polymerization of ethylene oxide onto sorbitol can be conducted at temperatures between 140°C and 150°C and a pressure of 0.4 MPa using catalysts like sodium hydroxide. patsnap.com The choice of catalyst can influence the final properties of the polyoxyethylene sorbitol ether, as detailed in the table below.
| Experiment No. | Sorbitol (mol) | Ethylene Oxide (mol) | Catalyst* | Product Yield (g) | Hydroxyl Value (mgKOH/g) |
|---|---|---|---|---|---|
| 1 | 1.0 | 1.0 | Sodium Hydroxide | 225.2 | 742.8 |
| 2 | 1.0 | 2.0 | Sodium Hydroxide | 269.5 | 620.4 |
| 3 | 1.0 | 3.0 | Potassium Hydroxide | 313.1 | 530.1 |
| 4 | 1.0 | 4.0 | Potassium Hydroxide | 356.5 | 462.6 |
Acid catalysts can also be used in processes involving sorbitol and ethylene oxide. However, their primary role is often in the initial dehydration of sorbitol to its cyclic anhydrides, such as 1,4-sorbitan and isosorbide (B1672297). dnu.dp.uarsc.org This dehydration step is typically followed by ethoxylation. This sequence is important because the dehydration reduces the number of hydroxyl groups, which in turn lowers the hydrophilicity of the final product. rsc.org
Commonly used acid catalysts for the dehydration step include both homogeneous Brønsted acids like sulfuric acid (H₂SO₄) and heterogeneous solid acid catalysts such as sulfonic acid resins (e.g., Amberlyst 15) and zeolites. dnu.dp.uampg.denih.gov The use of organic acid catalysts like p-toluenesulfonic acid is well-recognized in the high-temperature synthesis of sorbitan (B8754009) esters. rsc.org While acidic catalysts can produce products with a narrower molecular weight distribution compared to basic catalysts, they can also promote the formation of more byproducts. nih.gov
The dehydration reaction is typically performed at temperatures ranging from 120-140°C under vacuum to facilitate the removal of water, which drives the reaction toward the formation of isosorbide. dnu.dp.ua Studies have shown that catalysts like Amberlyst 15 can achieve a complete conversion of sorbitol with an isosorbide yield of 78-88% at 140°C. dnu.dp.ua
| Catalyst | Temperature (°C) | Time (h) | Sorbitol Conversion (%) | Isosorbide Yield (%) |
|---|---|---|---|---|
| Amberlyst 15 | 130 | 3 | 100 | 88 |
| Amberlyst 15 | 140 | 3 | 100 | 88 |
| KU-2-8 | 130 | 3 | 100 | 84 |
| KU-2-8 | 140 | 3 | 100 | 78 |
The distribution of final products in sorbitol ethoxylation is highly dependent on the precise control of various reaction parameters. Temperature and pressure are two of the most influential factors affecting reaction kinetics, product selectivity, and process safety.
Temperature significantly impacts the rate of ethoxylation and potential side reactions. Industrial ethoxylation of alcohols is typically an exothermic process conducted at elevated temperatures, for instance, around 180°C. wikipedia.org For the base-catalyzed synthesis of polyoxyethylene sorbitol, reaction temperatures are often maintained in the range of 140°C to 150°C. patsnap.com In other processes involving sorbitan fatty acid esters, the ethoxylation step may be carried out at a lower temperature range of 70°C to 130°C. google.com
In the context of the preceding acid-catalyzed dehydration step, temperature control is also crucial. The optimal temperature for maximizing the yield of isosorbide from sorbitol using a sulfonic acid resin catalyst was found to be 150°C. nih.gov Temperatures that are too low (e.g., 120°C) result in incomplete conversion, while excessively high temperatures (e.g., 180°C) can lead to product degradation and a lower yield of the desired intermediate. nih.gov
| Temperature (°C) | Sorbitol Conversion (%) | 1,4-Sorbitan Yield (%) | Isosorbide Yield (%) |
|---|---|---|---|
| 120 | 58.40 | 24.25 | 14.71 |
| 150 | 100 | Not specified | 58.24 |
| 180 | 100 | Not specified | 52.12 |
Pressure management is essential for both safety and reaction efficiency. The ethoxylation reaction itself is performed under pressure due to the gaseous nature of ethylene oxide at reaction temperatures. patsnap.com A nitrogen atmosphere is often established initially to ensure inert conditions, after which ethylene oxide is introduced to a specific pressure, such as 0.4 MPa. patsnap.com General industrial alcohol ethoxylation processes operate at pressures of 1-2 bar. wikipedia.org Some reactor designs for ethoxylation can operate at a maximum pressure of 5.5 bar. frontiersin.org
Conversely, vacuum conditions are critical for the acid-catalyzed dehydration of sorbitol that often precedes ethoxylation. A vacuum, typically in the range of 150–170 mbar, is applied to continuously remove the water produced during the reaction. dnu.dp.ua This removal of a byproduct shifts the reaction equilibrium, thereby increasing the yield of the desired dehydrated products like isosorbide. dnu.dp.ua In some dehydration studies, the reaction is conducted in a high-pressure reactor under a nitrogen atmosphere at a fixed initial pressure of 2 MPa to control the reaction environment. researchgate.net
Reaction Parameters and Their Influence on Product Distribution
Stoichiometric Control of Ethylene Oxide Equivalents
The stoichiometric control of ethylene oxide (EO) equivalents is a critical parameter in the ethoxylation of sorbitol, directly influencing the properties and functionality of the resulting polyoxyethylene sorbitol derivatives. The number of moles of ethylene oxide reacted per mole of sorbitol determines the length of the polyoxyethylene chains attached to the sorbitol backbone. This, in turn, dictates the hydrophilic-lipophilic balance (HLB) of the molecule, a key factor in its application as a surfactant or emulsifier.
In a typical industrial process, the ethoxylation of sorbitol is carried out by reacting a predetermined amount of ethylene oxide with sorbitol under catalytic conditions. For instance, to produce polyoxyethylene (20) sorbitan tristearate, approximately 20 moles of ethylene oxide are condensed per mole of sorbitol and its anhydrides. fao.org The reaction is generally performed at elevated temperatures, such as 140°C to 150°C, and pressures around 0.4 MPa. patsnap.com The precise control over the amount of ethylene oxide introduced into the reactor is crucial for achieving the desired degree of ethoxylation and ensuring the quality and consistency of the final product. patsnap.com
The stoichiometric ratio not only affects the length of the polyoxyethylene chains but also their distribution. The reaction of ethylene oxide with the hydroxyl groups of sorbitol is a competitive process, and the resulting product is a complex mixture of molecules with varying degrees of ethoxylation. researchgate.net The distribution of ethylene oxide units can be influenced by the reaction conditions and the catalyst used. For example, the use of certain catalysts can lead to a narrower distribution of ethoxylate chain lengths. wikipedia.org
The following table illustrates the impact of varying the molar ratio of ethylene oxide to sorbitol on the resulting product characteristics, based on typical industrial synthesis parameters.
| Moles of Ethylene Oxide per Mole of Sorbitol | Average Number of Ethoxy Units per Hydroxyl Group | Resulting Product Characteristics |
| 5-10 | 0.83 - 1.67 | Low HLB, suitable for water-in-oil emulsions |
| 20 | 3.33 | Medium HLB, versatile emulsifier (e.g., Polysorbate 80) researchgate.net |
| 50 | 8.33 | High HLB, suitable for oil-in-water emulsions and as a solubilizer google.com |
Kinetic Investigations of Ethoxylation Mechanisms
The ethoxylation of sorbitol is a complex process involving a series of consecutive and competitive reactions. Kinetic investigations are essential for understanding the reaction mechanisms, optimizing process conditions, and controlling the final product distribution.
Rate Law Derivations for Ethylene Oxide Addition
The addition of ethylene oxide to sorbitol's hydroxyl groups follows a nucleophilic ring-opening mechanism. The reaction rate is influenced by several factors, including the concentration of reactants, temperature, pressure, and the type and concentration of the catalyst.
The rate of ethoxylation can be described by a power-law kinetic model. For the reaction of ethylene oxide with alcohols in the presence of a base catalyst, the rate of reaction is often found to be first order with respect to both the alcohol and the catalyst concentration. However, the order with respect to ethylene oxide can vary. Some studies on ethylene oxide reactions have reported a 1.5 order in ethylene oxide concentration. researchgate.net
A general rate law for the addition of the first ethylene oxide molecule to a sorbitol hydroxyl group (ROH) can be expressed as:
Rate = k[ROH]a[EO]b[Catalyst]c
Where:
k is the rate constant
[ROH] , [EO] , and [Catalyst] are the concentrations of sorbitol, ethylene oxide, and catalyst, respectively.
a , b , and c are the reaction orders with respect to each component.
The subsequent addition of ethylene oxide to the newly formed hydroxyl group of the ethoxylated sorbitol can have a different rate constant. It has been observed that ethoxylated alcohols can be more prone to further ethoxylation than the initial alcohol, which complicates the kinetic analysis and makes precise control of the product distribution challenging. wikipedia.org The rate of these subsequent additions is a critical factor in determining the final distribution of polyoxyethylene chain lengths.
Role of Initiators in Oxyanionic Polymerization
The ethoxylation of sorbitol is an example of oxyanionic polymerization, where an initiator is required to start the reaction. In industrial processes, strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used as initiators. wikipedia.orgebrary.net
The initiator plays a crucial role by deprotonating the hydroxyl groups of sorbitol, creating highly nucleophilic alkoxide anions. These alkoxides then attack the electrophilic carbon atoms of the ethylene oxide ring, initiating the ring-opening polymerization.
The mechanism proceeds as follows:
Initiation: The base (B-) reacts with a hydroxyl group on the sorbitol molecule (ROH) to form an alkoxide (RO-). ROH + B- ⇌ RO- + BH
Propagation: The alkoxide attacks an ethylene oxide molecule, opening the ring and forming a new, longer-chain alkoxide. This process repeats, adding more ethylene oxide units. RO- + n(C₂H₄O) → R(OC₂H₄)nO-
Termination: The polymerization is typically terminated by neutralizing the catalyst with an acid, which protonates the alkoxide to form a hydroxyl end-group. R(OC₂H₄)nO- + H+ → R(OC₂H₄)nOH
The choice of initiator can influence the reaction rate and the molecular weight distribution of the final product. For instance, the use of alkali metal alkoxides can significantly enhance the rate of ethylene oxide polymerization. researchgate.net The effectiveness of the initiator is also dependent on the reaction medium. While anionic polymerization initiated by some compounds suffers from poor solubility in standard solvents, using a good solvent like dimethylformamide (DMF) can facilitate the reaction. nih.gov
Alternative Synthetic Routes to Polyoxyethylene Sorbitol Derivatives
While the direct ethoxylation of sorbitol is a common method, alternative synthetic pathways have been developed to produce specific polyoxyethylene sorbitol derivatives, particularly esters. These routes often involve multiple steps to first modify the sorbitol backbone before ethoxylation or to introduce ester groups after the addition of polyoxyethylene chains.
Sequential Dehydration-Esterification-Ethoxylation Pathways
This multi-step approach is commonly employed for the synthesis of polysorbates, which are polyoxyethylene sorbitan fatty acid esters. researchgate.net The process involves the initial dehydration of sorbitol, followed by esterification and finally ethoxylation.
The key steps are:
Dehydration: Sorbitol is first dehydrated to form its cyclic anhydrides, primarily sorbitan and isosorbide. researchgate.netrsc.org This step is typically catalyzed by an acid. rsc.org
Esterification: The resulting mixture of sorbitol anhydrides is then esterified with a fatty acid, such as oleic acid or stearic acid, to form sorbitan esters. researchgate.net
Ethoxylation: Finally, the sorbitan ester is ethoxylated by reacting it with ethylene oxide in the presence of a catalyst to produce the final polyoxyethylene sorbitan ester. researchgate.netgoogle.com
This sequential pathway allows for greater control over the final molecular structure. For example, by first forming the sorbitan ester, the subsequent ethoxylation occurs on the remaining free hydroxyl groups of the sorbitan ring. researchgate.net This method is widely used in the industrial production of various polysorbates.
Ethoxylation Followed by Esterification
An alternative to the above sequence is to first ethoxylate sorbitol and then esterify the resulting polyoxyethylene sorbitol ether. This method provides a different route to obtaining polyoxyethylene sorbitol fatty acid esters.
The process involves two main stages:
Ethoxylation: Sorbitol is reacted with ethylene oxide under alkaline catalysis to produce sorbitol polyoxyethylene ether. google.com The number of ethylene oxide units added can be controlled by the reaction stoichiometry. google.com
Esterification: The sorbitol polyoxyethylene ether is then esterified with a fatty acid, often in the presence of an organic acid catalyst. google.com This reaction can be carried out in stages, for example, at a lower temperature initially to react the more active hydroxyl groups, followed by a higher temperature to complete the esterification. google.com
This pathway may be advantageous for producing specific structures or for achieving a different distribution of ester groups compared to the dehydration-esterification-ethoxylation route. For example, a method for preparing controllable-composition polyoxyethylene sorbitol (sorbitan) fatty acid ester involves first polymerizing sorbitol with ethylene oxide and then esterifying the resulting ether with a fatty acid. patsnap.com
Conversion of Sorbitol to Key Intermediates
The synthesis of sorbitol ethoxylates commences with the conversion of sorbitol into key cyclic ether intermediates. This initial step primarily involves intramolecular dehydration reactions, leading to the formation of sorbitan and isosorbide. These intermediates are then subjected to ethoxylation to produce the final sorbitol ethylene oxide compounds.
Sorbitan Formation via Intramolecular Dehydration
Sorbitan is produced through the acid-catalyzed intramolecular dehydration of sorbitol. biointerfaceresearch.com This reaction typically yields a mixture of cyclic ethers, with the five-membered 1,4-anhydrosorbitol (1,4-sorbitan) being the predominant product. rsc.org The formation of sorbitan is a critical intermediate step in the synthesis of isosorbide and polysorbates. rsc.org
The reaction is generally carried out by heating sorbitol in the presence of an acid catalyst, such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. google.com The rate of sorbitan formation is typically greater than that of the subsequent dehydration to isosorbide, which allows for its selective production under carefully controlled reaction conditions. rsc.org
A kinetic study of sorbitol dehydration catalyzed by sulfuric acid revealed that both thermodynamic and kinetic factors are significant in determining the yield of 1,4-sorbitan. google.com It was found that sorbitol preferentially forms an adduct with sulfuric acid, which inhibits the further dehydration of 1,4-sorbitan to isosorbide. google.com The proposed mechanism for the selective 1,4-dehydration of sorbitol involves an SN2 reaction at the primary C1 of sorbitol, which is attacked by the hydroxyl group of the secondary C4. google.com
The reaction kinetics for the dehydration of sorbitol to 1,4-sorbitan and the subsequent conversion to isosorbide have been modeled. For the sulfuric acid-catalyzed process, the activation energy and pre-exponential factor for the formation of 1,4-sorbitan from sorbitol have been determined to be 47.92 kJ/mol and 21655.0 min-1, respectively. epo.org
Table 1: Kinetic Parameters for Sorbitol Dehydration
| Reaction Step | Catalyst | Activation Energy (kJ/mol) | Pre-exponential Factor (min-1) | Reference |
|---|---|---|---|---|
| Sorbitol to 1,4-Sorbitan | Sulfuric Acid | 47.92 | 21655.0 | epo.org |
| 1,4-Sorbitan to Isosorbide | Sulfuric Acid | 51.00 | 3487.9 | epo.org |
Isosorbide Generation and Ethoxylation
Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a bicyclic diol derived from the double dehydration of sorbitol. googleapis.com The synthesis involves the initial formation of sorbitan, which then undergoes a second intramolecular dehydration to form the rigid, bicyclic structure of isosorbide. googleapis.com This process is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. rsc.orgcnchemsino.com The use of solid acid catalysts, like sulfated zirconia, has also been shown to be effective, offering the advantage of easier separation from the reaction mixture. nih.gov
The reaction conditions for isosorbide synthesis are crucial for achieving high yields. For instance, using p-toluenesulfonic acid as a catalyst at a reaction temperature of 130 °C has been reported to yield 81.9% isosorbide. cnchemsino.com A study on the reaction kinetics of sorbitol dehydration to isosorbide using concentrated sulfuric acid as a catalyst established a homogeneous reaction kinetics model. Under optimal conditions of a 1:100 mass ratio of concentrated sulfuric acid to sorbitol, 3 kPa absolute pressure, and a temperature of 403 K for 90 minutes, an isosorbide yield of 80% can be achieved. epo.org
Once isosorbide is synthesized, it can be ethoxylated to produce isosorbide ethers. This is achieved by reacting isosorbide with ethylene oxide in the presence of a basic catalyst, such as potassium hydroxide or sodium methylate. chromatographyonline.com The reaction is typically carried out at elevated temperatures (100-220 °C) and pressures (1-10 bar). chromatographyonline.com The degree of ethoxylation, which is the number of ethylene oxide units added to the isosorbide molecule, can be controlled by the molar ratio of the reactants. chromatographyonline.com
The ethoxylation of isosorbide is a polymerization reaction, and as such, the resulting product is a mixture of molecules with varying lengths of poly(ethylene oxide) chains. chromatographyonline.com
Table 2: Isosorbide Synthesis and Ethoxylation Conditions
| Step | Catalyst | Temperature (°C) | Pressure | Yield/Conditions | Reference |
|---|---|---|---|---|---|
| Isosorbide Synthesis | p-Toluenesulfonic acid | 130 | - | 81.9% yield | cnchemsino.com |
| Isosorbide Synthesis | Sulfuric Acid | 130 | 3 kPa | 80% yield | epo.org |
| Isosorbide Synthesis | Sulfated Zirconia | 150 | Ambient | 76% yield | nih.gov |
| Isosorbide Ethoxylation | KOH or NaOCH3 | 100-220 | 1-10 bar | Variable degree of ethoxylation | chromatographyonline.com |
Process Optimization for High-Purity Synthesis
The production of high-purity sorbitol ethoxylates necessitates careful optimization of the entire synthesis process, from the initial dehydration of sorbitol to the final purification of the ethoxylated products. Key objectives in process optimization include maximizing the yield of desired intermediates, controlling the degree of ethoxylation, and minimizing the formation of by-products.
In the synthesis of isosorbide, a crucial intermediate, the choice of catalyst and reaction conditions significantly impacts purity. The use of heterogeneous catalysts, such as sulfated zirconia, can simplify catalyst removal and reduce contamination of the final product. nih.gov Optimization of parameters like the sulfur-to-zirconium ratio and calcination temperature of the catalyst can lead to higher yields and selectivity. nih.gov For instance, a sol-gel synthesized sulfated zirconia catalyst with an optimized S/Zr ratio and calcination temperature resulted in a 76% yield of isosorbide under mild conditions. nih.gov
Controlling the degree of ethoxylation is critical for producing sorbitol ethoxylates with specific properties. This is typically managed by adjusting the molar ratio of ethylene oxide to the sorbitan or isosorbide substrate. chromatographyonline.com The reaction temperature and catalyst concentration also play a role in the kinetics of the ethoxylation reaction and the distribution of the resulting polyethylene (B3416737) glycol chain lengths. dynaglycolsindia.com
The purification of the final sorbitol ethoxylate product is essential for achieving high purity. Common impurities include unreacted starting materials, by-products from side reactions, and residual catalyst. By-products can include polyethylene glycols (PEGs) formed from the polymerization of ethylene oxide with trace amounts of water. google.com The presence of unesterified free fatty acids can also be an impurity in polysorbates, which are esters of ethoxylated sorbitan. acs.org
Several methods can be employed for the purification of polysorbates and other sorbitol ethoxylates. Chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC), are used for the analysis and can be adapted for preparative scale purification. epo.orgworktribe.com Solid-phase extraction (SPE) can also be utilized to remove protein impurities from formulations containing polysorbates. chromatographyonline.com For the removal of polysorbates themselves from a sample, complexation with a metal ion followed by precipitation has been demonstrated. nih.gov A patent describes a method for preparing high-purity polysorbate-80 by first synthesizing the three main components (sorbitol polyoxyethylene ether oleate (B1233923), sorbitan polyoxyethylene ether oleate, and isosorbide polyoxyethylene ether oleate) separately under optimized conditions and then mixing them. google.com This approach allows for better control over the purity of the individual components, leading to a final product with a higher content of the desired active ingredients and fewer impurities. google.com
Molecular Architecture and Structural Characterization of Polyoxyethylene Sorbitol Derivatives
Heterogeneity of Polyoxyethylene Sorbitol Systems
The inherent heterogeneity of polysorbates is a defining characteristic, stemming from several factors during synthesis. This complexity presents analytical challenges in fully characterizing these molecules. researchgate.net The primary sources of this heterogeneity include the distribution of ethylene (B1197577) oxide units, positional isomerism on the sorbitan (B8754009) backbone, and the degree of esterification. researchgate.netresearchgate.net
The ethoxylation process, where ethylene oxide (EO) is added to the sorbitan ester, results in a distribution of polyoxyethylene (POE) chain lengths. researchgate.netpharmaexcipients.com While a target number of EO units is aimed for during synthesis (e.g., approximately 20 moles of EO per mole of sorbitol for Polysorbate 80), the actual outcome is a mixture of molecules with a range of EO units. oup.comresearchgate.net For instance, in a commercial Polysorbate 20, the number of EO units can range from 18 to 34. researchgate.net
Table 1: Typical Distribution of Ethylene Oxide (EO) Units in Polysorbates
| Polysorbate Type | Target EO Units per Molecule | Typical Range of EO Units Found |
|---|---|---|
| Polysorbate 20 | 20 | 18-34 researchgate.net |
| Polysorbate 80 | 20 | Varies, with an average higher than the expected 20 nih.gov |
The ethoxylation process can occur at different hydroxyl group positions on the sorbitol and its anhydride (B1165640) forms (sorbitan and isosorbide), leading to positional isomers. lamberti.com Sorbitol, a six-carbon sugar alcohol, first undergoes dehydration to form cyclic ethers, primarily sorbitan (a five-membered ring) and isosorbide (B1672297) (a bicyclic ether). researchgate.netgoogle.com
These sorbitan and isosorbide structures present multiple hydroxyl groups available for ethoxylation and esterification. lamberti.com The reaction of ethylene oxide can occur at any of these available sites, resulting in a complex mixture of isomers. lamberti.com The final product is a composite of various esters, including polyoxyethylene sorbitan monoesters, diesters, and triesters, as well as polyoxyethylene isosorbide esters. oup.comoup.com For example, analysis of Polysorbate 80 has identified components such as polyoxyethylene sorbitan monooleate, dioleates, trioleates, and tetraoleates, alongside polyoxyethylene isosorbide monoesters and diesters. oup.comoup.com The specific distribution of these isomers is influenced by the manufacturing process. usp.org
Presence and Characterization of By-products and Unreacted Species
The synthesis of polyoxyethylene sorbitol derivatives is not perfectly efficient, leading to the presence of various by-products and unreacted starting materials in the final product.
During the manufacturing process, incomplete reactions can lead to the presence of residual unreacted fatty acids. researchgate.netresearchgate.net The synthesis involves the esterification of sorbitol and its anhydrides with fatty acids at elevated temperatures, and some of these fatty acids may remain in the final mixture. researchgate.netresearchgate.net
Furthermore, the initial step of the synthesis involves the dehydration of sorbitol to form its anhydrides, mainly sorbitan and isosorbide. researchgate.netresearchgate.net The reaction conditions, such as temperature and the presence of catalysts, influence the extent of this dehydration. researchgate.netjournal-of-agroalimentary.ro The final product is a mixture of esters of sorbitol and its mono- and dianhydrides. researchgate.netatamanchemicals.com Incomplete dehydration or side reactions can result in a complex mixture of these sorbitol-derived structures. researchgate.netjournal-of-agroalimentary.ro
Table 2: Common By-products and Residual Species in Polyoxyethylene Sorbitol
| By-product/Residual Species | Origin in Synthesis Process | Analytical Detection |
|---|---|---|
| Free Polyethylene (B3416737) Glycol (PEG) | Self-polymerization of ethylene oxide | Gas Chromatography-Flame Ionization Detection (GC-FID) azom.comnews-medical.net, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) azom.com |
| Residual Fatty Acids | Incomplete esterification | Gas Chromatography (GC) researchgate.net |
| Sorbitol Dehydration Products (e.g., isosorbide) | Dehydration of sorbitol | HPLC-ESI-MS oup.comoup.com |
Isosorbide Ethoxylates and Other Ancillary Compounds
The synthesis of polyoxyethylene sorbitol derivatives is a complex process that results in a heterogeneous mixture of compounds. A significant ancillary component group in these mixtures is the isosorbide ethoxylates. kinampark.comresearchgate.netnih.gov Their formation is a consequence of the initial dehydration of sorbitol under typical reaction conditions. sdsu.edu This intramolecular dehydration process yields cyclic ethers, primarily sorbitan and, to a lesser extent, isosorbide. kinampark.comsdsu.edu
These cyclic intermediates are subsequently ethoxylated, leading to the presence of polyoxyethylene (POE) isosorbide species alongside the target POE sorbitan compounds. researchgate.netnih.gov Therefore, commercial polysorbate formulations are complex oligomeric mixtures that contain not only sorbitan polyethoxylate esters but also isosorbide polyethoxylate esters. researchgate.netnih.gov Isosorbide ethoxylates can exist as mono- and diesters within the final product mixture. niph.go.jp Other by-products that may be present include free poly(ethylene glycols) (PEGs) and their corresponding esters. kinampark.comnih.gov The relative ratios of these components can be influenced by the initial feed ratio of raw materials and the specific reaction conditions employed during manufacturing. researchgate.netnih.gov
Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal and powerful analytical technique for the structural elucidation and quantitative analysis of polyoxyethylene sorbitol derivatives. kinampark.comresearchgate.net Due to the oligomeric complexity of these materials, which include various structural isomers and a distribution of polyoxyethylene chain lengths, NMR provides critical insights into the molecular architecture. kinampark.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to identify and quantify the different structural components, such as the sorbitan or isosorbide core, the polyoxyethylene chains, and fatty acid esters. researchgate.net
Proton (¹H) NMR spectroscopy is fundamental for confirming the structure of polyoxyethylene sorbitol derivatives. The ¹H NMR spectrum provides characteristic signals that, despite their complexity, allow for the identification of the main structural moieties. kinampark.com A significant portion of the proton signals appears in a dense envelope between 3.5 and 3.8 ppm, corresponding to the repeating ethylene oxide (-CH₂CH₂O-) units of the polyoxyethylene chains. kinampark.com
While detailed peak assignment within this region is challenging due to signal overlap, ¹H NMR is effective for identifying signals from different parts of the molecule, such as the protons on the sorbitan or isosorbide rings and those associated with fatty acid chains, if present. researchgate.net For instance, in polyoxyethylene sorbitol oleate (B1233923), the signals for the oleic acid side chains are typically observed between 0.8 and 2.5 ppm. kinampark.com Although ¹H NMR provides limited detailed information about individual constituents on its own, it is invaluable for confirming the presence of the key structural groups. researchgate.net
| Proton Type | Typical Chemical Shift (ppm) |
| Polyoxyethylene Chain Protons (-CH₂CH₂O-) | 3.5 - 3.8 |
| Fatty Acid Chain Protons (e.g., Oleate) | 0.8 - 2.5 |
| Isosorbide Ring Protons | ~3.5 - 5.0 |
| Sorbitan Ring Protons | ~3.5 - 4.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.
Carbon-13 (¹³C) NMR spectroscopy is an especially powerful tool for the detailed analysis of polyoxyethylene sorbitol derivatives, offering superior signal dispersion compared to ¹H NMR. kinampark.comoregonstate.edu This technique allows for the clear differentiation and quantification of the various oligomeric components present in the mixture. researchgate.netnih.gov The broad chemical shift range of ¹³C NMR helps to resolve signals from the carbon atoms in the sorbitan and isosorbide headgroups, the polyoxyethylene chains, and ester groups. kinampark.com
Distinct signals in the 60 to 90 ppm range of the ¹³C NMR spectrum are characteristic of the carbon atoms within the sorbitan and isosorbide ring structures, enabling confirmation of the molecular nature of the headgroup. researchgate.net The majority of the polyoxyethylene chain carbons resonate in a cluster between approximately 70 and 71 ppm. kinampark.com The high resolution and distinct chemical shifts make ¹³C NMR a crucial method for assessing the quality and composition of polysorbate products. researchgate.netnih.gov While less commonly reported for these specific liquid compounds, solid-state NMR techniques, which often utilize Magic Angle Spinning (MAS), are valuable for characterizing related solid polymer systems. researchgate.net
| Carbon Environment | Typical Chemical Shift (ppm) libretexts.orgwisc.edu |
| Isosorbide Structure | 73.5, 80.3, 80.8, 85.0, 86.4 |
| Sorbitan Structure | 76.6, 79.1, 82.0, 82.6 |
| -O-C H₂-C H₂-O- (Polyoxyethylene Chain) | 70.0 - 71.0 |
| HO-C H₂-CH₂-O- (Terminal POE) | ~61.8 |
| HO-CH₂-C H₂-O- (Terminal POE) | ~72.6 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure. Data compiled from studies on polysorbate 80 and its components.
To overcome the spectral complexity and signal overlap inherent in one-dimensional NMR spectra of polyoxyethylene sorbitol derivatives, two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation. semanticscholar.orgresearchgate.netnih.gov
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled (J-coupled), typically through two or three bonds. sdsu.eduresearchgate.net This provides connectivity information, allowing for the mapping of proton networks within the sorbitan or isosorbide rings and along the fatty acid chains. By revealing which protons are adjacent to one another, COSY is instrumental in assigning the complex proton resonances. zbaqchem.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JHC coupling). sdsu.edunih.gov This is a highly sensitive and powerful technique for assigning carbon signals based on their known proton assignments, or vice-versa. youtube.com For polyoxyethylene sorbitol derivatives, HSQC is crucial for definitively assigning the specific ¹³C signals of the sorbitan and isosorbide headgroups by correlating them with their attached protons, providing clear differentiation between the various structural isomers present in the mixture. researchgate.netnih.gov
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that distinguishes different molecular species in a mixture based on their translational diffusion coefficients. rsc.orgucsb.edu This method is particularly useful for analyzing complex mixtures like polyoxyethylene sorbitol derivatives without prior chromatographic separation. rsc.org
In a DOSY experiment, the NMR signals of different components are separated in a second dimension according to their diffusion rates, which generally correlate with molecular size and shape. ucsb.edu This allows for the characterization of the distribution of oligomers and the identification of different species, such as the primary ethoxylated sorbitol, ancillary isosorbide ethoxylates, and free polyethylene glycol chains. rsc.org The technique provides valuable insights into the physicochemical properties of the surfactant system, including aggregation and micelle formation, by measuring the self-diffusion coefficients of the various molecules present. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) serves as a pivotal analytical tool for elucidating the molecular architecture of polyoxyethylene sorbitol derivatives. This technique provides detailed information on molecular weight distribution, composition, and structural heterogeneity inherent in these complex polymeric mixtures.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Molecular Weight Distribution and Composition
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for the characterization of polyoxyethylene sorbitol derivatives, offering rapid analysis of their complex composition. researchgate.net This soft ionization method is particularly well-suited for studying polymers, as it typically generates singly charged ions, simplifying the resulting mass spectra. nih.gov
Principle of Analysis
MALDI-TOF MS analysis of ethoxylated products, such as polyoxyethylene sorbitol, produces spectra characterized by distributions of regularly spaced peaks. plos.org The mass difference between adjacent peaks, typically 44 Da, corresponds to the mass of a single ethylene oxide (EO) monomer unit. plos.org This allows for the monitoring of the degree of ethoxylation. nih.gov The resulting spectrum often displays a bell-shaped distribution for each oligomeric series, with the most intense peak representing the most abundant oligomer in that series. nih.gov
Research Findings
Analyses of commercial polysorbate formulations using MALDI-TOF MS have revealed a complex mixture of oligomers. nih.gov These mixtures are not limited to the primary polyoxyethylene sorbitol esters but also include polyethylene glycols, polyethylene glycol esters, isosorbide polyethoxylates, and sorbitan polyethoxylates. nih.gov The spectra typically show sodiated molecules, with major signals often attributed to polyethylene glycols, as well as isosorbide and sorbitan polyethoxylates. nih.gov
The complexity of the MALDI-TOF spectra can be directly correlated to the fatty acid moieties present in the polysorbate formulation. nih.gov For instance, different polysorbate types exhibit distinct patterns based on their constituent fatty acids, such as monolaurates, monomyristates, and monopalmitates in some formulations, or mono- and dipalmitates in others. nih.gov
Chemometric analysis of MALDI-MS data can further enhance the differentiation between various types of polyoxyethylene sorbitol products. plos.org By extracting features from the peak distributions, it is possible to identify subtle compositional differences that might be missed when analyzing the full spectrum alone. plos.orgplos.org This approach has been successful in distinguishing between different polysorbate types based on the presence of high molecular weight constituents like PEG sorbitol. nih.govplos.org
Data Interpretation
The interpretation of MALDI-TOF spectra allows for the identification of various structural components within the sample. For example, researchers have been able to identify and differentiate between polyoxyethylene sorbitan monoesters, polyoxyethylene isosorbide monoesters, and polyoxyethylene monoesters within fractions of polysorbate samples. The data can reveal the average ethylene oxide content per chain and provide insights into the distribution of these chains.
Table 1: Oligomeric Species Identified in Polysorbate Formulations by MALDI-TOF MS
| Oligomer Type | Description | Reference |
|---|---|---|
| Polyethylene Glycols | Polymers of ethylene oxide. | nih.gov |
| Polyethylene Glycol Esters | Esters formed from polyethylene glycols and fatty acids. | nih.gov |
| Isosorbide Polyethoxylates | Ethoxylated derivatives of isosorbide. | nih.gov |
| Sorbitan Polyethoxylates | Ethoxylated derivatives of sorbitan. | nih.gov |
| Polysorbate Monoesters | Sorbitan or isosorbide polyethoxylates esterified with one fatty acid. | nih.gov |
| Polysorbate Diesters | Sorbitan or isosorbide polyethoxylates esterified with two fatty acids. | nih.gov |
| Sorbitol Polyethoxylate Esters | Ethoxylated sorbitol esterified with fatty acids. | nih.gov |
Electrospray Ionization (ESI) MS
Electrospray Ionization (ESI) Mass Spectrometry is another valuable technique for the detailed characterization of polyoxyethylene sorbitol derivatives. ESI is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules, making it well-suited for the study of polymers. mdpi.com It often generates multiply charged ions, which can be advantageous for analyzing high molecular weight polymers that might otherwise fall outside the mass range of the detector. rsc.org
ESI-MS has been effectively coupled with liquid chromatography (LC) to analyze the complex mixtures found in polysorbate formulations. nih.govoup.com This combination allows for the separation of the various components prior to their introduction into the mass spectrometer, leading to a more detailed and unambiguous identification of the individual species. nih.gov
Research Findings
Studies utilizing HPLC-ESI-MS have successfully identified and characterized the diverse components within polysorbate 80. nih.govoup.com The analysis confirmed that these products are complex mixtures containing not only the expected polyoxyethylene sorbitan monooleate but also a variety of other species. oup.com These include polyoxyethylene sorbitan, polyoxyethylene isosorbide, and their various esterified forms (mono-, di-, tri-, and tetraoleates). oup.comnih.gov
In ESI-MS spectra of polysorbates, compounds are often identified as their ammoniated adducts, such as [M + NH₄]⁺ and [M + 2NH₄]²⁺ ions. oup.comnih.govoup.com This allows for the direct confirmation and identification of each class of compound within the mixture. nih.gov The data obtained can be used to determine the number and distribution of polyoxyethylene groups within the molecules, as well as the degree of dehydration and esterification of the sorbitol core. oup.comnih.gov
ESI-MS has also been instrumental in identifying the specific fatty acids esterified to the polyoxyethylene sorbitan and isosorbide structures. nih.gov For example, in polysorbate 80, species esterified with C12:0, C14:0, C16:1, C16:0, C18:2, C18:1, and C18:0 fatty acids have been identified, with the C18:1 esters being the most predominant. nih.gov
Table 2: Key Findings from ESI-MS Analysis of Polyoxyethylene Sorbitol Derivatives
| Finding | Description | Reference |
|---|---|---|
| Identification of Multiple Components | Confirmed the presence of polyoxyethylene sorbitan, polyoxyethylene isosorbide, and their various ester forms. | oup.comnih.gov |
| Determination of Adduct Ions | Compounds were identified as [M + NH₄]⁺ and [M + 2NH₄]²⁺ ions. | nih.govoup.com |
| Structural Elucidation | Enabled the determination of the number of polyoxyethylene groups and the degree of esterification. | oup.comnih.gov |
| Fatty Acid Profiling | Identified the specific fatty acids esterified to the polymer backbone. | nih.gov |
Chromatographic Separations
Chromatographic techniques are indispensable for the analysis of polyoxyethylene sorbitol derivatives due to the inherent complexity and heterogeneity of these materials. chromatographyonline.com These methods allow for the separation of the mixture into its constituent components, which can then be identified and quantified.
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of polyoxyethylene sorbitol derivatives. oup.com Given that these products are complex mixtures, HPLC provides the necessary resolution to separate the various oligomeric species present. researchgate.net
Methodologies and Findings
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polysorbates. oup.com However, the strong retention of higher esters on reversed-phase columns can sometimes lead to inadequate elution. nih.govoup.com To overcome this, specific HPLC methods have been developed and validated for the comprehensive separation and identification of the chemical composition of these surfactants. oup.com For instance, an HPLC method coupled with evaporative light scattering detection (ELSD) and electrospray ionization mass spectrometry (ESI-MS) has been shown to achieve a full separation of all components in polysorbate 80 within 45 minutes. oup.comnih.govoup.com
Such analyses have revealed that polysorbate 80 is composed of various proportions of polyoxyethylene sorbitan, polyoxyethylene isosorbide, and their respective mono-, di-, tri-, and tetraoleate esters. oup.comnih.gov Research has also shown that for some polysorbates, the expected primary structure, such as polyoxyethylenesorbitan monolaurate in polysorbate 20, may only constitute a minor fraction (18-23%) of the total material. researchgate.net Significant amounts of di- and triesters can also be present. researchgate.net
Mixed-mode HPLC, which utilizes stationary phases with both anion exchange and reversed-phase properties, has also been used to quantify both the polyoxyethylene sorbitan ester and the non-surfactant polyoxyethylene sorbitan components. researchgate.net
Table 3: HPLC Methods and Findings for Polyoxyethylene Sorbitol Analysis
| HPLC Method | Key Findings | Reference |
|---|---|---|
| RP-HPLC with ELSD and ESI-MS | Achieved full separation of polysorbate 80 components, identifying POE sorbitan, POE isosorbide, and their various oleate esters. | oup.comnih.govoup.com |
| Reversed-Phase HPLC | Revealed that the target structure in polysorbate 20 (POE sorbitan monolaurate) was only 18-23% of the material, with significant amounts of di- and triesters. | researchgate.net |
| Mixed-Mode HPLC | Quantified both total POE sorbitan ester and non-surfactant POE sorbitan in polysorbates. | researchgate.net |
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers like polyoxyethylene sorbitol derivatives. wikipedia.orgshimadzu.com The separation mechanism in GPC is based on the hydrodynamic volume of the molecules in solution, where larger molecules elute from the column earlier than smaller molecules. mtoz-biolabs.com
Application to Polyoxyethylene Sorbitol
GPC is widely used in polymer analysis to determine key molecular weight averages, including the number average molecular weight (Mn), the weight average molecular weight (Mw), and the size average molecular weight (Mz). wikipedia.org The ratio of Mw to Mn gives the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. agilent.com
To determine the molecular weight of a polymer sample, a calibration curve is first generated using a series of well-characterized, narrow-distribution polymer standards of known molecular weight. aimplas.netyoutube.com By comparing the retention time of the unknown sample to this calibration curve, its molecular weight distribution can be determined. aimplas.net
While GPC is a standard technique for polymer molecular weight analysis, it's important to note that for complex mixtures like polysorbates, other methods like mass spectrometry are often used in conjunction to provide a more complete picture of the composition. nih.gov The inherent complexity of polysorbates, which are mixtures of various species, makes a simple molecular weight determination by GPC less straightforward than for a single homopolymer. nih.gov
Table 4: Key Parameters Determined by GPC for Polymer Analysis
| Parameter | Description | Reference |
|---|---|---|
| Number Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | wikipedia.org |
| Weight Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight species. | wikipedia.org |
| Size Average Molecular Weight (Mz) | An average molecular weight that is even more sensitive to high molecular weight components than Mw. | wikipedia.org |
| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution, calculated as Mw/Mn. | agilent.com |
Two-Dimensional Chromatography for Complex Mixture Analysis
Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power for the comprehensive characterization of highly complex mixtures such as polyoxyethylene sorbitol derivatives. researchgate.netchromatographyonline.com This advanced technique combines two different chromatographic separation mechanisms, providing a much higher resolving power than single-dimension chromatography. chromatographyonline.com
Methodologies and Applications
In the context of polyoxyethylene sorbitol analysis, 2D-LC systems can be designed to separate the sample based on different molecular properties in each dimension. For example, a common approach involves using reversed-phase liquid chromatography (RPLC) in the first dimension to separate components based on their hydrophobicity (e.g., degree of esterification and fatty acid chain length), and hydrophilic interaction liquid chromatography (HILIC) in the second dimension to separate them based on polarity (e.g., degree of ethoxylation and the type of sugar head group like sorbitan or isosorbide). chromatographyonline.com
This combination provides an unsurpassed fingerprint of the polysorbate sample, allowing for the easy detection of small compositional changes that may arise from batch-to-batch variability or degradation. chromatographyonline.com Other combinations, such as normal-phase liquid adsorption chromatography (LAC) followed by liquid chromatography at critical conditions (LCCC), have also been successfully applied to the analysis of polysorbates, achieving baseline separation of all oligomers in both dimensions. researchgate.net
Two-dimensional HPLC has also been utilized in a way that allows for the trapping of the polysorbate components from a complex matrix (like a biotherapeutic formulation) on a pretreatment column in the first dimension, followed by their separation and analysis on an analytical column in the second dimension. shimadzu.comshimadzu.com This approach simplifies sample preparation and enables the reliable quantitation and characterization of polysorbates in their final product formulations. shimadzu.com
Table 5: 2D-LC Separation Mechanisms for Polyoxyethylene Sorbitol Analysis
| First Dimension | Separation Principle | Second Dimension | Separation Principle | Reference |
|---|---|---|---|---|
| Reversed-Phase Liquid Chromatography (RPLC) | Separation based on hydrophobicity (degree of esterification, fatty acid chain length). | Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on polarity (degree of ethoxylation, sugar type). | chromatographyonline.com |
| Normal-Phase Liquid Adsorption Chromatography (LAC) | Separation based on adsorption to a polar stationary phase. | Liquid Chromatography at Critical Conditions (LCCC) | Separation based on functionality, independent of molar mass. | researchgate.net |
| Sample Pretreatment Column (e.g., ODS) | Trapping of polysorbate components and removal of matrix. | Analytical Column (e.g., C18) | Separation and quantitation of polysorbate species. | shimadzu.comshimadzu.com |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific chemical bonds and functional groups. In the analysis of polyoxyethylene sorbitol derivatives, FTIR is instrumental in confirming the structure of synthesized surfactants like ethoxylated sorbitan fatty esters. biointerfaceresearch.com Key spectral features include broad bands for hydroxyl (O–H) groups, sharp peaks for aliphatic carbon-hydrogen (C–H) stretching, strong absorption from carbonyl (C=O) groups in the ester linkage, and characteristic bands for ether (C–O–C) linkages within the polyoxyethylene chains. biointerfaceresearch.comfrontiersin.org
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While FTIR is sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar, symmetric bonds and backbone structures. researchgate.net It is particularly useful for analyzing the hydrocarbon chains in the fatty acid portion of the molecule and the polyoxyethylene backbone. mdpi.comresearchgate.net For instance, Raman spectroscopy has been effectively used to identify hydrocarbon chains in particles resulting from the degradation of polysorbates. researchgate.net
The combined use of FTIR and Raman spectroscopy provides a comprehensive understanding of the molecular architecture of sorbitol ethylene oxide derivatives. Research on ethoxylated carbohydrate-based surfactants, such as Sorbitan Monooleate ethoxylated with 20 moles of ethylene oxide (SMO-20-EO) and Sorbitan Monostearate ethoxylated with 20 moles of ethylene oxide (SMS-20-EO), has demonstrated the utility of FTIR in confirming their chemical structures. biointerfaceresearch.com
Below is a table summarizing the characteristic FTIR absorption bands for these compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |
|---|---|---|---|
| ~3000 | O–H Stretching (associated) | Hydroxyl groups | biointerfaceresearch.com |
| 2900 – 3000 | sp³ C–H Stretching | Aliphatic C-H in fatty acid tail and sorbitan ring | biointerfaceresearch.com |
| ~1700 | C=O Stretching | Ester carbonyl group | biointerfaceresearch.com |
| ~1400 | CH₂ Bending | Aliphatic sp³ methylene groups | biointerfaceresearch.com |
| ~1100 | C–O Stretching | Ether (polyoxyethylene chain) and alcohol groups | biointerfaceresearch.com |
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray Diffraction (XRD) is a primary analytical technique for investigating the solid-state structural properties of materials, including the degree of crystallinity in polymers. intertek.com For semi-crystalline materials like certain polyoxyethylene sorbitol derivatives, XRD patterns can differentiate between ordered crystalline regions and disordered amorphous domains. intertek.com The analysis provides insights into polymorphism (the existence of multiple crystalline forms), which can significantly affect the material's physical properties. intertek.comicdd.com
In the context of polyoxyethylene sorbitol esters (polysorbates), their tendency to crystallize is influenced by both the polyoxyethylene (POE) headgroup and the fatty acid tail. rsc.orgresearchgate.net Studies using Small- and Wide-Angle X-ray Diffraction (SWAXD) have revealed that the crystallization behavior is complex. It has been shown that polysorbates with saturated hydrocarbon tails, such as those derived from palmitic or stearic acid, can crystallize through both their ethylene oxide chains and their hydrocarbon tails. researchgate.net In contrast, derivatives with unsaturated tails, like polysorbate 80 (polyoxyethylene sorbitan monooleate), primarily crystallize via the ethylene oxide chains in the headgroup, provided the chains are sufficiently long. rsc.orgresearchgate.net
The crystallinity of the sorbitol precursor itself is also a relevant factor. Sorbitol is known to exist in several polymorphic forms, including the stable gamma (γ) form and a metastable epsilon (ε) form, which can be identified by their distinct XRD patterns. brjac.com.brresearchgate.net The crystalline structure of the starting material can influence the final properties of the ethoxylated derivative.
The table below summarizes the general findings from XRD analysis on polyoxyethylene sorbitol derivatives and their precursors.
| Compound Type | Key XRD Finding | Structural Implication | Reference |
|---|---|---|---|
| Sorbitol (precursor) | Exhibits polymorphism (e.g., stable gamma and metastable epsilon forms). | The crystalline form of the raw material can differ between suppliers. | brjac.com.brresearchgate.net |
| Polysorbates with Saturated Tails (e.g., Polysorbate 20, 40, 60) | Crystallization occurs in both the ethylene oxide (EO) chains and the hydrocarbon tails. | Semi-crystalline structure with contributions from both hydrophilic and lipophilic moieties. | researchgate.netresearchgate.net |
| Polysorbates with Unsaturated Tails (e.g., Polysorbate 80) | Crystallization is primarily driven by the ethylene oxide (EO) chains. | The amorphous nature of the unsaturated tail prevents its crystallization. | rsc.orgresearchgate.net |
| Ethoxylated Sorbitan Esters (General) | Bragg peaks corresponding to crystalline polyethylene glycol (PEG) can be observed. | Confirms that the polyoxyethylene chains form ordered, crystalline domains. | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. analyticalanswersinc.com It is widely used to characterize the thermal transitions of polymeric materials, such as melting (Tm), crystallization (Tc), and glass transitions (Tg). analyticalanswersinc.comintertek.com For polyoxyethylene sorbitol derivatives, DSC provides critical information on their thermotropic behavior and the mechanisms of crystallization. rsc.org
The thermal behavior of these compounds is dictated by the interplay between the hydrophilic polyoxyethylene headgroup and the lipophilic fatty acid tail. rsc.org DSC studies reveal that the crystallization process is dependent on the chemical nature of the fatty acid ester. Derivatives with saturated hydrocarbon tails (e.g., polysorbates 20, 40, and 60) exhibit crystallization from both the ethylene oxide chains and the hydrocarbon tails. rsc.orgresearchgate.net In contrast, those with unsaturated tails (e.g., polysorbate 80) show crystallization primarily driven by the ethylene oxide chains, as the non-linear structure of the unsaturated tail hinders ordered packing. rsc.org
The length of the ethylene oxide chains also has a profound impact. Studies on fractionated polysorbate 80 have shown that both the melting point (Tmp) and the enthalpy of melting (ΔHm) decrease as the ethylene oxide content decreases. The presence of different molecular species, such as PEO sorbitan, PEO isosorbide esters, and diesters, contributes to complex melting endotherms observed in DSC thermograms. rsc.org The precursor, sorbitol, also displays distinct thermal events, with its stable gamma form showing a melting point around 99.78 °C, while mixtures with other forms show multiple melting points. brjac.com.br
The following table presents representative thermal transition data for sorbitol and its ethoxylated derivatives.
| Material | Thermal Event | Temperature (°C) | Enthalpy (ΔH) | Observation/Comment | Reference |
|---|---|---|---|---|---|
| Sorbitol (Gamma Polymorph) | Melting (Tm) | 99.78 | - | Well-defined melting point of the stable crystalline form. | brjac.com.br |
| Sorbitol (Gamma + Epsilon Polymorph Mixture) | Melting (Tm) | 84.53 and 94.47 | - | Two distinct melting points indicate the presence of multiple polymorphs. | brjac.com.br |
| Polyoxyethylene Sorbitan Monooleate (High EO content) | Melting (Tm) | - | ~50 kJ/g | Enthalpy of melting is higher with longer EO chains. | |
| Polyoxyethylene Sorbitan Monooleate (Low EO content) | Melting (Tm) | - | ~6.5 kJ/g | Enthalpy of melting decreases significantly with shorter EO chains. |
UV-Visible Spectroscopy for Chromophore Detection
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. bioglobax.com This absorption occurs when the energy of the incident light matches the energy required to promote an electron from a ground state to a higher energy state in a chromophore. bioglobax.com A chromophore is a part of a molecule responsible for its color, typically containing conjugated systems or functional groups with non-bonding electrons.
The sorbitol molecule itself does not possess a significant chromophore that absorbs in the near-UV range (above 200 nm), making its direct detection by UV-Vis spectroscopy challenging. scirp.orgresearchgate.net However, when sorbitol is converted into polyoxyethylene sorbitol derivatives through esterification with fatty acids, an ester functional group is introduced. The ester group contains a carbonyl (C=O) moiety with non-bonding electrons, which acts as a chromophore. This group is responsible for a characteristic n → π* electronic transition, resulting in a low-to-moderate intensity absorption band in the UV region. arpnjournals.org
Studies on polyoxyethylene sorbitan monolaurate (Polysorbate 20) have shown an absorption maximum at a wavelength of approximately 220 nm, which is characteristic of the ester group. arpnjournals.org Similarly, spectra of polyoxyethylene sorbitol oleate also show absorption in the UV region. researchgate.net The position and intensity of this absorption band can be influenced by the solvent and the pH of the solution. arpnjournals.org While UV-Vis spectra for these compounds are generally broad and not highly specific for identification, they are very suitable for quantitative analysis. bioglobax.com
The table below details the UV absorption characteristics of polyoxyethylene sorbitol derivatives.
| Compound | Absorption Maximum (λmax) | Electronic Transition | Associated Chromophore | Reference |
|---|---|---|---|---|
| D-Sorbitol | No significant absorption > 200 nm | - | Lacks a strong chromophore | scirp.orgresearchgate.net |
| Polyoxyethylene Sorbitan Monolaurate (Polysorbate 20) | ~220 nm | n → π | Ester carbonyl (C=O) | arpnjournals.org |
| Polyoxyethylene Sorbitol Oleate | Absorbs in the UV region | n → π | Ester carbonyl (C=O) | researchgate.net |
Degradation Pathways and Stability in Chemical Environments
Oxidative Degradation Mechanisms
Oxidative degradation is a primary pathway for the breakdown of sorbitol ethylene (B1197577) oxide and can be initiated by multiple factors including light, heat, residual metal traces, and peroxides. nih.gov This process is characterized by a free radical chain reaction involving initiation, propagation, and termination steps. researchgate.net
A significant aspect of the oxidative degradation of sorbitol ethylene oxide involves the cleavage of the polyoxyethylene (POE) chains. rsc.org This process can be initiated by the formation of an alkyl radical, which is promoted by factors such as light, temperature, metal traces, or residual peroxides. researchgate.net The degradation of the POE moieties can lead to the formation of various by-products, including formic acid, formaldehyde, and acetic acid, depending on the position of the attack on the POE chain. nih.gov This cleavage is detrimental as it can lead to a loss of the molecule's amphiphilic nature, which is crucial for its function as a surfactant.
The oxidation of this compound proceeds through a radical-induced mechanism. semanticscholar.org Electron Paramagnetic Resonance (EPR) spectroscopy has been utilized to identify the types of radical intermediates present in both neat polysorbate raw materials and aqueous solutions. semanticscholar.org Studies have detected the presence of alkyl (R•), alkoxyl (C-O•), and peroxyl (C-OO•) radicals in commercial stocks of polysorbates, likely originating from radical-initiating species already present in the material. semanticscholar.org When dissolved in water, poly(ethylene oxide) radicals were detected, while the peroxyl radicals originally in the stocks were not. semanticscholar.org The initiation of oxidation appears to stem from these pre-existing initiating species within the polysorbate raw material. semanticscholar.org The autoxidation process involves the formation of an alkyl radical through the abstraction of a hydrogen atom, which can be triggered by light, temperature, reactive oxygen species (ROS), and metal impurities. nih.gov This alkyl radical then reacts with oxygen to form a peroxyl radical (ROO•), which propagates the chain reaction. nih.gov
Residual metal traces and peroxides play a significant role in accelerating the oxidative degradation of this compound. nih.gov Transition metal ions, such as iron (Fe2+, Fe3+) and copper (Cu2+), are known to catalyze polysorbate oxidation. youtube.com Iron has been reported to catalyze this oxidation at concentrations as low as 20 parts per billion (ppb). youtube.com The presence of these metal ions can catalyze the conversion of relatively stable peroxide species into potent oxidants like hydroxyl radicals. researchgate.net Peroxides can be present in the raw materials of this compound or can be generated through autoxidation. fda.gov The presence of peroxides can be detrimental not only to the stability of the polysorbate itself but also to other molecules in a formulation. nih.gov Increased levels of peroxides have been shown to accelerate the oxidation of the compound. fda.gov
Photodegradation Studies
Exposure to light, particularly UV radiation, can induce the degradation of this compound. nih.govscielo.br Photodegradation can occur through photooxidation, which may lead to the formation of peroxides and subsequently trigger auto-oxidation. nih.gov The polyoxyethylene chains of polysorbates are susceptible to autoxidation upon exposure to light, leading to the formation of hydroperoxide derivatives. nih.gov The quality of the polysorbate raw material can affect its photostability, with different grades and sources exhibiting varying rates of peroxide generation upon light exposure. nih.gov Studies have shown that the photostability of formulations containing this compound is influenced by the quality of the polysorbate used. nih.govnih.gov While the poly(ethylene oxide) component itself primarily absorbs UV radiation, the presence of sensitizers can promote its degradation under visible light. scielo.brscielo.br
Kinetic Modeling of Degradation Processes
The degradation of this compound derivatives, particularly through enzymatic hydrolysis, can be described using kinetic models. The enzymatic degradation of polysorbates has been shown to follow Michaelis-Menten kinetics. nih.govtandfonline.com This model describes the rate of enzymatic reaction by relating it to the concentration of the substrate (in this case, the polysorbate) and the enzymatic reaction's maximum rate (Vmax) and the Michaelis constant (KM), which represents the substrate concentration at which the reaction rate is half of Vmax.
While the general principles of kinetic modeling are established for polysorbate degradation, specific kinetic parameters are highly dependent on the particular polysorbate, the type of degrading enzyme present, and the formulation matrix.
Chemical Modification and Functionalization of Polyoxyethylene Sorbitol Derivatives
Esterification Reactions of Remaining Hydroxyl Groups
The secondary hydroxyl groups present on the sorbitol units within a polymer backbone, such as in poly(sorbitol adipate) (PSA), serve as reactive sites for esterification. mdpi.comnih.gov This modification is a key strategy to alter the polymer's physical and chemical properties.
One prominent method employed for this purpose is the Steglich esterification . This reaction allows for the esterification of the available hydroxyl groups with various carboxylic acids under mild conditions. For instance, in the modification of PSA, the reaction is conducted using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. mdpi.comnih.gov This method is utilized both for attaching single molecules and for grafting polymer chains onto the sorbitol-based backbone. mdpi.commdpi.com
Another significant application of esterification is in the synthesis of polysorbates , a major class of non-ionic surfactants. researchgate.netresearchgate.net The general manufacturing process involves the esterification of sorbitol and its anhydrides (sorbitan and isosorbide) with fatty acids, such as oleic acid, stearic acid, or lauric acid. researchgate.netdiva-portal.orgbiointerfaceresearch.com This esterification can be followed by the addition of ethylene (B1197577) oxide (ethoxylation) to the remaining hydroxyl groups, or in some processes, ethoxylation precedes the esterification step. nih.govgoogle.com The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, at elevated temperatures. biointerfaceresearch.com The resulting polyoxyethylene sorbitan (B8754009) fatty acid esters are amphiphilic molecules with wide applications as emulsifiers. patsnap.comgoogle.com
Enzymatic catalysis, often utilizing lipases like Candida antarctica Lipase B (CALB), also plays a role. In the synthesis of sorbitol-containing polyesters, enzymes selectively catalyze the esterification of the primary hydroxyl groups, leaving the secondary ones available for subsequent functionalization. mdpi.comresearchgate.net Furthermore, polyesters such as poly(sorbitol sebacate-co-butylene sebacate) are synthesized through a multi-stage process involving an initial esterification followed by polycondensation. mdpi.com
Table 1: Overview of Esterification Reactions on Sorbitol Derivatives
| Reaction Type | Reagents / Catalysts | Substrate Example | Product / Purpose | Source(s) |
|---|---|---|---|---|
| Steglich Esterification | EDC·HCl, DMAP | Poly(sorbitol adipate) | Grafting of PEG; Cross-linking of polymer networks | nih.gov, mdpi.com, mdpi.com |
| Base-Catalyzed Esterification | NaOH or KOH | Sorbitan / Ethoxylated Sorbitan | Synthesis of Polysorbate surfactants (e.g., Sorbitan monooleate) | biointerfaceresearch.com, researchgate.net |
| Transesterification | Proprietary Catalysts | Ethoxylated Sorbitol, Methyl Acrylate (B77674) | Synthesis of Ethoxylated Sorbitol Acrylate for resins | toagoseiamerica.com |
| Enzymatic Polycondensation | Lipase (e.g., CALB) | Sorbitol, Divinyl Adipate | Synthesis of Poly(sorbitol adipate) with free secondary -OH groups | mdpi.com, researchgate.net |
| Acid-Catalyzed Esterification | p-Toluene Sulfonic Acid | Sorbitol, Fatty Acids | Synthesis of sorbitan esters (precursor to surfactants) | biointerfaceresearch.com, rsc.org |
Grafting and Cross-linking Reactions
The functional hydroxyl groups on the sorbitol-derived polymer backbone are ideal sites for creating more complex macromolecular architectures through grafting and cross-linking. These modifications are used to create hydrogels and networks with tunable properties. nih.govmdpi.com
Grafting poly(ethylene glycol) (PEG) chains onto a sorbitol-based polyester (B1180765) backbone is a common strategy to enhance the material's hydrophilicity and biocompatibility. mdpi.comnih.gov A well-documented example is the grafting of PEG onto poly(sorbitol adipate) (PSA). nih.govmdpi.comnih.gov
The process begins with the functionalization of PEG. A methoxy-terminated PEG (mPEG-OH) is reacted with succinic anhydride (B1165640) to produce a monofunctional α-methoxy,ω-succinyl poly(ethylene glycol) (mPEG-Suc), which has a terminal carboxyl group. nih.gov This carboxyl-terminated PEG is then attached to the PSA backbone via the Steglich esterification reaction, reacting with the available secondary hydroxyl groups on the sorbitol units. nih.gov The successful grafting is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which shows characteristic peaks for both the PSA backbone and the grafted PEG chains. nih.govresearchgate.net This modification results in a graft copolymer, designated as PSA-g-mPEG, which is significantly more water-soluble than the original PSA polyester. mdpi.com
Both the original sorbitol-based polyesters (like PSA) and their PEG-grafted derivatives (PSA-g-mPEG) can be used as precursors to form three-dimensional, cross-linked polymer networks, often referred to as hydrogels. mdpi.commdpi.com These networks are created by covalently linking the polymer chains together.
The cross-linking is typically achieved using a bifunctional cross-linking agent. nih.gov For example, disuccinyl PEG (Suc-PEGn-Suc), which has carboxyl groups at both ends, is an effective cross-linker for hydroxyl-functionalized polymers like PSA and PSA-g-mPEG. nih.govmdpi.com The cross-linking reaction is another instance of Steglich esterification, where the carboxyl groups of the cross-linker react with the remaining hydroxyl groups on the polymer backbones. mdpi.commdpi.com
By varying the chain length of the PEG-based cross-linker (e.g., using Suc-PEGn-Suc with different 'n' values), the properties of the resulting network can be precisely controlled. nih.govsemanticscholar.org Longer cross-linkers generally lead to networks with a lower cross-linking density, higher swelling capacity in water, and greater flexibility. nih.govresearchgate.net The formation of these networks transforms the soluble polymer into an insoluble, swellable hydrogel suitable for applications in drug delivery and tissue engineering. mdpi.comnih.gov
Table 2: Components for Synthesis of Cross-linked PSA-Based Networks
| Backbone Polymer | Cross-linking Agent | Reaction Type | Resulting Structure | Source(s) |
|---|---|---|---|---|
| Poly(sorbitol adipate) (PSA) | Disuccinyl PEG (Suc-PEGn-Suc), n=9 | Steglich Esterification | PSA Network | mdpi.com |
| Poly(sorbitol adipate) (PSA) | Disuccinyl PEG (Suc-PEGn-Suc), n=23 | Steglich Esterification | PSA Network | mdpi.com |
| Poly(sorbitol adipate) (PSA) | Disuccinyl PEG (Suc-PEGn-Suc), n=45 | Steglich Esterification | PSA Network | mdpi.com |
| PSA-graft-mPEG (PSA-g-mPEG12) | Disuccinyl PEG (Suc-PEGn-Suc), n=9 | Steglich Esterification | PSA-g-mPEG Network | mdpi.com |
| PSA-graft-mPEG (PSA-g-mPEG12) | Disuccinyl PEG (Suc-PEGn-Suc), n=23 | Steglich Esterification | PSA-g-mPEG Network | mdpi.com |
| PSA-graft-mPEG (PSA-g-mPEG12) | Disuccinyl PEG (Suc-PEGn-Suc), n=45 | Steglich Esterification | PSA-g-mPEG Network | mdpi.com |
Derivatization for Specific Chemical Applications
The functionalization of sorbitol ethylene oxide derivatives is driven by the need for materials with specific properties for targeted applications, ranging from consumer products to advanced materials.
Surfactants and Emulsifiers: The most widespread derivatization is the production of polysorbates. By esterifying ethoxylated sorbitan with fatty acids, a family of non-ionic surfactants is created. researchgate.net The length of the polyoxyethylene chains and the type of fatty acid (e.g., oleic, lauric, stearic) can be varied to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making them suitable for a vast array of emulsification tasks in foods, cosmetics, and pharmaceuticals. researchgate.netgoogle.com Novel, well-defined polyoxyethylene sorbitol oleate (B1233923) (PSO) surfactants have also been developed specifically as nanocarriers for delivering hydrophobic drugs. nih.gov
Light-Curing Resins: this compound derivatives can be functionalized to create components for polymer resins. For instance, highly water-soluble ethoxylated sorbitol acrylate (ESA) has been synthesized. toagoseiamerica.com This is achieved through an ester exchange reaction between ethoxylated sorbitol and an acrylic ester, a method that avoids strong acid catalysts and water washing, thereby preserving the water-soluble nature of the product. toagoseiamerica.com The resulting multifunctional acrylate has applications as a light-curing resin, offering improved UV curability and coating hardness compared to conventional hydrophilic acrylates. toagoseiamerica.com
Applications in Advanced Materials Science and Engineering
Role in Polymer Synthesis and Architecture Design
The molecular structure of sorbitol ethoxylate, characterized by a central sorbitol unit with multiple hydroxyl-terminated ethoxy chains, provides a versatile platform for creating complex polymer architectures.
As Multifunctional Initiators for Polymerization
The multiple hydroxyl groups present on the ethoxylated sorbitol molecule allow it to function as a multifunctional initiator for various polymerization reactions. In this role, the molecule acts as a central core from which multiple polymer chains can grow simultaneously. This process leads to the formation of star-shaped or branched polymers. The number of initiating sites on the sorbitol core enables precise control over the final polymer's architecture, influencing properties such as viscosity, solubility, and thermal characteristics. This approach is a key strategy for synthesizing well-defined, multi-arm polymer structures. researchgate.net
As Monomers for Functional Polyesters and Copolymers
Sorbitol ethoxylates are utilized as polyol monomers in polycondensation reactions to produce functional aliphatic polyesters and copolymers. davidpublisher.comnih.gov Due to its renewable origin and multiple functional groups, sorbitol is an attractive monomer for creating biocompatible and biodegradable polymers. davidpublisher.commdpi.com In a typical synthesis, such as catalyst-free melt polycondensation, sorbitol (or its ethoxylated derivative) is reacted with diacids (e.g., succinic acid, adipic acid) and often a diol (e.g., ethylene (B1197577) glycol, butane (B89635) diol) to form cross-linked copolyesters. davidpublisher.comnih.gov
The incorporation of the sorbitol unit introduces pendant hydroxyl groups along the polyester (B1180765) backbone, which imparts hydrophilicity and provides sites for further chemical modification. nih.govmdpi.com By varying the co-monomers and their molar ratios, researchers can tailor the chemical structure, physical integrity, and mechanical properties of the resulting polymers, ranging from elastomers to stiff thermosets, for applications in biomedical fields like tissue engineering. davidpublisher.comnih.gov
Table 1: Examples of Sorbitol-Based Copolymers and their Monomers
| Polymer Name | Sorbitol-based Monomer | Diacid Monomer | Diol Monomer | Synthesis Method |
| Poly(Sorbitol succinate-co-ethylene glycol succinate) (PSSEG) | Sorbitol | Succinic Acid | Ethylene Glycol | Catalyst-free melt polycondensation davidpublisher.com |
| Poly(sorbitol adipate-co-ethylene glycol adipate) (PSAEG) | Sorbitol | Adipic Acid | Ethylene Glycol | Catalyst-free melt polycondensation nih.gov |
| Poly(sorbitol sebacate-co-butylene sebacate) (PSBS) | Sorbitol | Sebacic Acid | Butylene Glycol | Catalyzed polycondensation mdpi.com |
Design of Hydrophilic-Lipophilic Balanced Chemical Structures
The amphiphilic nature of sorbitol ethoxylates, possessing both hydrophilic (polyoxyethylene chains) and lipophilic (sorbitol backbone) moieties, allows for the design of structures with a specific Hydrophilic-Lipophilic Balance (HLB). researchgate.net The HLB value is a crucial parameter that indicates the solubility and application of a surfactant. ankara.edu.tralfa-chemistry.com According to Griffin's method, the HLB is calculated on a scale of 0 to 20, where a low value signifies a more lipophilic character and a high value indicates a more hydrophilic character. wikipedia.org
For sorbitol ethoxylates, the HLB value can be precisely tuned by controlling the length of the polyethylene (B3416737) glycol chains. A higher degree of ethoxylation results in a higher molecular weight of the hydrophilic portion, leading to a higher HLB value. nih.gov This tunability is essential for creating emulsifiers, wetting agents, and solubilizers with tailored properties for specific formulations. wikipedia.org
Table 2: Relationship Between Degree of Ethoxylation and HLB Properties
| Degree of Ethoxylation | Relative Length of PEG Chains | Expected HLB Value Range | Dominant Character | Typical Application wikipedia.org |
| Low | Short | < 8 | Lipophilic | W/O Emulsifier |
| Medium | Medium | 8 - 13 | Intermediate | O/W Emulsifier, Wetting Agent |
| High | Long | > 13 | Hydrophilic | Detergent, Solubilizer |
Engineering of Polymer Networks
The multifunctional nature of sorbitol ethoxylate is instrumental in the engineering of three-dimensional polymer networks, such as hydrogels, where it can influence both structural and macroscopic properties.
Control of Network Density and Cross-linking
In the formation of polymer networks, sorbitol ethoxylate can act as a cross-linking agent. Its multiple hydroxyl groups serve as reactive sites that can form covalent bonds with other polymer chains or monomers, creating a three-dimensional structure. mdpi.comnih.gov The number of functional groups on the sorbitol molecule directly influences the potential cross-link density of the network. davidpublisher.com
By adjusting the concentration of the sorbitol-based cross-linker or the stoichiometry between its reactive groups and the polymer chains, the density of the network can be precisely controlled. ebeammachine.com A higher cross-link density typically results in a more rigid material with reduced flexibility, while a lower density yields a softer, more elastic network. nih.govebeammachine.com This control is fundamental for designing materials like hydrogels with specific mechanical strengths and degradation rates. nih.govnih.gov
Correlation of Polymer Structure to Macroscopic Behavior (e.g., Swelling Dynamics)
The chemical structure of a polymer network, including the nature of the cross-linker, directly dictates its macroscopic properties, particularly its swelling behavior in a solvent. nih.govbohrium.com For networks incorporating sorbitol ethoxylate, the inherent hydrophilicity of the sorbitol core and the polyethylene glycol chains promotes water absorption, making them suitable for hydrogel applications. nih.govmdpi.com
Research on hydrogels synthesized from poly(sorbitol adipate) (PSA) and cross-linked with PEG-based agents demonstrates a clear correlation between the network structure and swelling dynamics. nih.govresearchgate.net The degree of swelling was found to be dependent on the chain length of the PEG-based cross-linker. nih.govsemanticscholar.org Longer cross-linkers create a network with a larger mesh size, allowing for greater water uptake and a higher equilibrium swelling ratio. nih.govresearchgate.net This relationship allows for the rational design of hydrogels where swelling and diffusion properties can be predicted and controlled by adjusting the polymer network's architecture at the molecular level. nih.govnih.gov
Table 3: Swelling Behavior of Poly(sorbitol adipate)-based Networks Data derived from studies on PSA and PSA-g-mPEG₁₂ networks cross-linked with Suc-PEGₙ-Suc. nih.gov
| Network Type | Cross-linker Chain Length (n) | Key Structural Feature | Observed Swelling Behavior |
| PSA Network | Low (e.g., n=9) | Shorter distance between cross-links | Lower degree of swelling |
| PSA Network | High (e.g., n=45) | Longer distance between cross-links | Higher degree of swelling |
| PSA-g-mPEG₁₂ Network | Low (e.g., n=9) | Grafted PEG chains, shorter cross-links | Moderate degree of swelling |
| PSA-g-mPEG₁₂ Network | High (e.g., n=45) | Grafted PEG chains, longer cross-links | Highest degree of swelling |
Catalytic and Electrocatalytic Applications of Sorbitol-Ethylene Glycol Conversion Systems
The catalytic conversion of sorbitol, a biomass-derived sugar alcohol, into valuable chemicals like ethylene glycol and propylene (B89431) glycol represents a significant advancement in sustainable chemistry and materials science. researchgate.net This process, primarily achieved through hydrogenolysis, involves the cleavage of C-C bonds in the sorbitol molecule. researchgate.net The efficiency and selectivity of this conversion are highly dependent on the design of the catalyst systems, which often require a balance of metal-catalyzed dehydrogenation/hydrogenation functions and base-catalyzed retro-aldol condensation reactions. researchgate.net
Research Findings on Catalytic Hydrogenolysis
Intensive research has focused on developing robust and selective catalysts for sorbitol hydrogenolysis. Key areas of investigation include the use of various metal catalysts, supports, and promoters to optimize the yield of desired glycols.
Ruthenium-Based Catalysts: Supported ruthenium (Ru) catalysts have been shown to be effective in the selective hydrogenolysis of sorbitol to ethylene glycol and propylene glycol, particularly in the presence of a base promoter like Calcium hydroxide (B78521) (Ca(OH)₂). rsc.orgdntb.gov.ua The choice of support material significantly impacts the catalyst's selectivity. For instance, Ru supported on carbon (Ru/C) demonstrates higher selectivity towards the target glycols compared to when it is supported on metal oxides such as MgO, Al₂O₃, ZrO₂, and TiO₂. rsc.orgresearchgate.net The reaction mechanism is understood to begin with the dehydrogenation of sorbitol to form hexose (B10828440) intermediates, which is considered the rate-determining step. researchgate.netrsc.orgdntb.gov.ua
| Catalyst | Promoter | Key Finding |
|---|---|---|
| Ru/C | Ca(OH)₂ | Higher selectivity to ethylene glycol and propylene glycol compared to other supports. |
| Ru/MgO | Ca(OH)₂ | Lower selectivity compared to Ru/C. |
| Ru/Al₂O₃ | Ca(OH)₂ | Lower selectivity compared to Ru/C. |
| Ru/ZrO₂ | Ca(OH)₂ | Lower selectivity compared to Ru/C. |
| Ru/TiO₂ | Ca(OH)₂ | Lower selectivity compared to Ru/C. |
Nickel-Based Catalysts: Nickel (Ni) catalysts are attractive due to their low cost and high activity. acs.org However, they can be prone to deactivation through sintering and leaching under hydrothermal reaction conditions. acs.org To address this, researchers have developed hydrothermally stable Ni catalysts supported on well-mixed oxides (Ni/MgₐAl₁₀₋ₐOₓ) derived from layered double hydroxide (LDH) precursors. These catalysts exhibit enhanced metal-support interactions, leading to improved stability. acs.org In aqueous-phase hydrogenolysis of sorbitol at 250 °C, the Ni/Mg₆Al₄Oₓ catalyst achieved a total glycol yield of 43.8% at a sorbitol conversion of 97.9%, maintaining its activity during recycling tests. acs.org In contrast, conventionally prepared Ni/Al₂O₃ and Ni/MgO catalysts showed significant deactivation. acs.org
| Catalyst | Sorbitol Conversion (%) | Total Glycol Yield (%) | Reaction Temperature | Stability |
|---|---|---|---|---|
| Ni/Mg₆Al₄Oₓ | 97.9 | 43.8 | 250 °C | High; minimal sintering and leaching. |
| Ni/Al₂O₃ | - | - | 250 °C | Severe deactivation. |
| Ni/MgO | - | - | 250 °C | Severe deactivation. |
Bimetallic Catalysts: Bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts due to synergistic effects.
Pd-Zn System: An efficient and stable Palladium-Zinc (PdZn) alloy catalyst, formed in-situ from a mixture of Pd/ZrO₂ and ZnO, has been developed for sorbitol hydrogenolysis. researchgate.net In conjunction with a solid base (Mg₃AlOₓ), this system achieved a 54.6% combined yield of ethylene glycol and propylene glycol at 220 °C (493 K) and 5.0 MPa of H₂. researchgate.net
Pd-Cu System: Palladium-Copper (Pd-Cu) bimetallic catalysts supported on monoclinic zirconia (Pd-Cu/ZrO₂) have also shown superior activity and selectivity. researchgate.net With La(OH)₃ as a base, a Pd-Cu/ZrO₂ catalyst (with a Cu/Pd atomic ratio of 5) achieved a combined selectivity of 61.7% to ethylene glycol, propylene glycol, and glycerol (B35011) at 220 °C (493 K) and 5.0 MPa H₂ with nearly 100% sorbitol conversion. researchgate.net The presence of Pd was found to significantly improve both the activity and the hydrothermal stability of the Cu catalyst, preventing its deactivation due to particle agglomeration. researchgate.net
| Catalyst | Support | Base | Temperature | H₂ Pressure | Combined Yield/Selectivity | Products |
|---|---|---|---|---|---|---|
| PdZn alloy | ZrO₂/ZnO | Mg₃AlOₓ | 220 °C | 5.0 MPa | 54.6% Yield | Ethylene glycol, Propylene glycol |
| Pd-Cu | ZrO₂ | La(OH)₃ | 220 °C | 5.0 MPa | 61.7% Selectivity | Ethylene glycol, Propylene glycol, Glycerol |
Copper-Based Catalysts: Hybridized Copper/Calcium Oxide-Aluminum Oxide (Cu/CaO-Al₂O₃) catalysts have been effective for the aqueous-phase hydrogenolysis of sorbitol without the need for a separate base in the liquid phase. acs.org These catalysts demonstrate significant activity for C–C bond cleavage, with high selectivity (approximately 84%) towards glycols (ethylene glycol, 1,2-propanediol, 1,2-butanediol) and linear alcohols. acs.org The strong interaction between Cu and Ca²⁺ ions in the support is believed to facilitate the C–C and C–O cleavage reactions. acs.org
Tungsten-Based Systems for Glucose Conversion: Related research on glucose, the precursor to sorbitol, shows that tungsten-based catalysts are efficient for selectively cleaving C-C bonds. researchgate.net In a system using a Ru/C hydrogenation catalyst, the addition of tungsten trioxide (WO₃) dramatically shifted the product distribution. researchgate.net The yield of ethylene glycol increased from 9.3% to 59.4%, while the yield of sorbitol decreased from 70.3% to 9.2%, indicating that the tungsten species promotes the C-C cleavage necessary for glycol formation. researchgate.net
Table of Chemical Compounds
| Compound Name |
|---|
| 1,2-butanediol |
| 1,2-propanediol |
| Aluminum Oxide (Al₂O₃) |
| Calcium hydroxide (Ca(OH)₂) |
| Carbon |
| Copper |
| Ethylene glycol |
| Glucose |
| Glycerol |
| Hydrogen |
| Magnesium Oxide (MgO) |
| Nickel |
| Palladium |
| Propylene glycol |
| Ruthenium |
| Sodium carbonate |
| Sorbitol |
| Tin |
| Titanium Dioxide (TiO₂) |
| Tungsten |
| Tungsten trioxide (WO₃) |
| Zinc |
| Zinc Oxide (ZnO) |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Ethoxylation
The traditional industrial synthesis of alcohol ethoxylates, including those derived from sorbitol, predominantly relies on homogeneous basic catalysts like potassium hydroxide (B78521) (KOH). core.ac.uk While effective, these catalysts often lead to a broad distribution of polyoxyethylene chain lengths, known as a Poisson-type distribution. core.ac.ukresearchgate.net This lack of precision results in a mixture of molecules with varying properties and a significant amount of unreacted alcohol and less valuable byproducts. core.ac.uk Consequently, a major trend in the field is the development of novel catalytic systems that offer narrower ethoxylate distributions, enhanced reaction rates, and improved product quality.
Heterogeneous catalysts are at the forefront of this research. Solid catalysts, such as composite aluminum-magnesium oxides, have been investigated for the direct ethoxylation of fatty acid methyl esters, demonstrating the potential for achieving a narrower ethylene (B1197577) oxide (EO) adduct distribution. researchgate.net The activity of these catalysts is linked to the density of acid sites on their surface; lower active Al acidic site densities have been shown to produce a more uniform product. researchgate.net Research is also exploring the use of unique structures like mercarbide, a mercury-based catalyst, which has shown high activity for the narrow-range ethoxylation of certain alcohols due to the constrained reaction environment within its inner space. core.ac.uk
Future research will likely focus on:
Nanocatalysts: Designing unsupported rhenium oxide nanoparticles (ReOx NPs) and other metal-based nanoparticles for the efficient conversion of polyols. escholarship.org
Bifunctional Catalysts: Creating catalysts like Pt-ReOx/C that can perform multiple reaction steps in a single pot, such as deoxydehydration and catalytic transfer hydrogenation, for valorizing sugar alcohols and acids. escholarship.org
Modified Supports: Investigating the effect of modifying catalyst supports, such as the use of Li₂O on γ-Al₂O₃ for silver-based catalysts, to control acidity and improve selectivity in alcohol oxidation processes. mdpi.com
Patented Catalyst Technologies: Expanding the application of proprietary catalyst systems, such as Sasol's NOVEL® catalyst technology, which produces ethoxylates with a narrower homolog distribution, lower melting points, and reduced levels of residual alcohol and byproducts like polyethylene (B3416737) glycol compared to conventional KOH catalysts. sasoltechdata.com
| Catalyst Type | Key Characteristics | Advantages | Research Focus |
|---|---|---|---|
| Conventional Homogeneous (e.g., KOH) | High activity, widely used in industry. | Cost-effective, well-established technology. | Improving selectivity, reducing byproducts. |
| Heterogeneous (e.g., Al-Mg oxides) | Solid catalysts, easily separable. | Narrower EO distribution, potential for continuous processes. researchgate.net | Tuning surface acidity and porosity. researchgate.net |
| Mercarbide | Constrained inner reaction space. | Very narrow ethoxylate distribution. core.ac.uk | Exploring non-mercury-based alternatives with similar structural properties. |
| Nanocatalysts (e.g., ReOx NPs) | High surface area-to-volume ratio. | High efficiency in polyol conversion. escholarship.org | Improving stability and reusability. |
| Bifunctional (e.g., Pt-ReOx/C) | Combines multiple catalytic functions. | Enables one-pot synthesis, improving process efficiency. escholarship.org | Expanding the range of combined reactions for complex transformations. |
Precision Synthesis of Polyoxyethylene Sorbitol Derivatives with Defined Architectures
Achieving precise control over the molecular architecture of polyoxyethylene sorbitol derivatives is a significant challenge due to the multiple hydroxyl groups on the sorbitol molecule that can initiate ethoxylation. researchgate.netdiva-portal.org The initial dehydration of sorbitol into sorbitan (B8754009) and isosorbide (B1672297) further complicates the synthesis, leading to a highly complex mixture of compounds in the final product, commonly known as polysorbates. researchgate.netdiva-portal.org
Key strategies and future directions include:
Controlled Polymerization Techniques: Anionic ring-opening polymerization (AROP) is a key technique for synthesizing polyethylene oxide (PEO). researchgate.netrsc.org Innovations that allow for the controlled addition of ethylene oxide monomer, for instance by using mass flow controllers, enable the synthesis of PEO with narrow molar mass dispersities and predictable chain lengths. researchgate.netrsc.org Applying such controlled techniques to sorbitol as a multifunctional initiator is a crucial area of research.
Stepwise Synthesis: A preparation method involving the proportional mixing of high-purity sorbitol, 1,4-sorbitan, and isosorbide before polymerization with ethylene oxide has been proposed to create products with a more controllable composition. patsnap.com
Enzymatic Synthesis: The use of enzymes, such as Novozyme 435, for the polymerization of sorbitol with monomers like divinyl adipate to create poly(sorbitol adipate) showcases the potential of biocatalysis in creating well-defined bio-based polyesters that can be further modified. nih.gov
Protective Group Chemistry: While complex, the use of protecting groups to selectively block certain hydroxyl groups on the sorbitol molecule before ethoxylation could allow for the synthesis of derivatives with unprecedented architectural control.
Mechanistic Insights into Complex Degradation Pathways
Understanding the degradation of sorbitol ethoxylates is crucial for determining their environmental fate and ensuring their stability in various applications. The degradation process can be complex, involving thermal, oxidative, and biological pathways. korea.ac.krnih.gove3s-conferences.org The primary structures susceptible to degradation are the polyoxyethylene (polyethylene glycol or PEG) chains and the ether linkages.
Research into the degradation of PEG provides a foundational understanding. Thermal degradation in the absence of oxygen and thermo-oxidative degradation in the presence of oxygen are key processes. korea.ac.krresearchgate.net
Thermo-oxidative Degradation: This is often a radical chain reaction. The mechanism involves an initiation step where heat and oxygen form initial radicals, followed by propagation steps where these radicals react with oxygen and other polymer chains to form hydroperoxides. e3s-conferences.org These hydroperoxides are unstable and decompose, leading to chain scission and the formation of a variety of degradation products, including aldehydes, ketones, and formic esters. korea.ac.krresearchgate.net The process is often characterized by random scission of the main polymer chain. korea.ac.krresearchgate.net
Anaerobic Degradation: Under anaerobic conditions, bacteria can break down the hydrophilic polyoxyethylene chain, leaving behind the hydrophobic part of the molecule. core.ac.uk
Photodegradation: The presence of ether groups can make these polymers susceptible to photo-oxidative degradation, where UV light can initiate the oxidation process. researchgate.net
Future research will need to focus specifically on sorbitol ethoxylates to understand how the sorbitan or isosorbide core influences the degradation of the attached polyoxyethylene chains. Key questions include whether the core structure stabilizes or destabilizes the ether linkages and how the branching of the polyether chains from the core affects the accessibility for microbial or enzymatic attack.
Integration into Bio-based Polymer Systems and Sustainable Materials (excluding biomedical/drug delivery as primary focus)
A significant driver for research into sorbitol-based compounds is the transition towards a bio-based economy. Sorbitol, derived from renewable resources like glucose, is an attractive building block for sustainable materials. rsc.org Sorbitol ethoxylates can be incorporated into various polymer systems to impart specific properties, such as hydrophilicity, flexibility, and surface activity.
Current and emerging applications in this area include:
Sustainable Surfactants: Novel polymeric surfactants based on sorbitol, sugars, and starches are being developed as replacements for petroleum-based actives in detergents. sphinxsai.comijcrt.orgresearchgate.net These bio-based surfactants contribute to soil removal and suspension while being more environmentally friendly. sphinxsai.comresearchgate.net
Bio-based Polyesters and Networks: Sorbitol can be used as a polyol initiator for the synthesis of polyesters. For example, poly(sorbitol adipate) has been synthesized via enzymatic polymerization and can be further functionalized with polyethylene glycol to create polymer networks. nih.gov
Emulsifiers and Dispersants: Sorbitol polyoxyethylene ether tallate is a nonionic surfactant with high hydrophilicity used as an emulsifying and dispersing agent in industrial coatings and metalworking fluids. google.com
The future in this field lies in designing sorbitol ethoxylate derivatives that can be effectively integrated into high-performance, durable, and recyclable bio-based materials. This includes their use as compatibilizers in bio-based polymer blends, as building blocks for novel thermoplastic elastomers, and as functional additives in coatings and adhesives. The goal is to leverage the unique, multi-functional structure of sorbitol to create sustainable materials that can compete with and ultimately replace their petrochemical-derived counterparts in a wide range of applications.
Q & A
Q. What are the critical steps in synthesizing sorbitol ethylene oxide derivatives (e.g., polysorbates), and how do reaction conditions influence product homogeneity?
Synthesis involves three key steps:
- Dehydration : Sorbitol is dehydrated to sorbitan, forming cyclic ethers (e.g., sorbitan) .
- Ethoxylation : Sorbitan reacts with ethylene oxide (EO) under controlled pressure and temperature. The number of EO units (e.g., 20 moles) determines hydrophilicity .
- Esterification : Ethoxylated sorbitan is esterified with fatty acids (e.g., lauric acid for polysorbate 20) . Methodological Note : Optimize reaction stoichiometry and catalyst use (e.g., sodium hydroxide) to minimize side products like diethylene glycol .
Q. How can researchers structurally characterize this compound derivatives to confirm ethoxylation degrees and esterification sites?
Use a combination of:
- NMR Spectroscopy : To identify cyclic sorbitan structures and ethoxylation patterns .
- Mass Spectrometry (UPLC-Q-TOF-MS) : Resolve molecular weight distributions and confirm EO units (e.g., 20 moles in polysorbate 80) .
- Chromatography (HPLC) : Separate sorbitol, sorbitan, and ethoxylated/esterified products .
Q. What experimental methods determine the solubility and critical micelle concentration (CMC) of this compound derivatives?
Q. How do pharmacopeial standards (e.g., USP, Ph. Eur.) guide quality control of this compound derivatives?
Pharmacopeias specify:
- Ethoxylation Validation : Confirm ~20 EO units per mole of sorbitol/sorbitan via hydroxyl value titration .
- Fatty Acid Profiling : Use GC-MS to verify lauric (polysorbate 20) or oleic acid (polysorbate 80) content .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound derivatives be systematically addressed?
- Advanced Chromatography (UPLC-MS) : Detect trace impurities (e.g., residual sorbitol, unreacted EO) .
- Standardized Synthesis Protocols : Adopt fixed dehydration ratios (e.g., 1:1 sorbitol:sorbitan) and EO feed rates .
Q. What methodologies effectively monitor decomposition products like ethylene oxide and sorbitol in formulated systems?
- Stability Studies : Use LC-MS to track degradation under stress (heat/pH). EO and sorbitol are key breakdown products .
- Toxicological Assays : Quantify hemolysis rates induced by degradation products using spectrophotometry (OD₅₄₁ nm) .
Q. How should researchers resolve contradictions in reported ethoxylation degrees vs. functional properties (e.g., emulsification efficiency)?
Q. What strategies optimize ethoxylation efficiency while minimizing hazardous ethylene oxide residues?
- Real-Time Reaction Monitoring : Use FTIR to track EO consumption and adjust feed rates .
- Post-Synthesis Purification : Employ vacuum stripping or adsorption to reduce residual EO <1 ppm .
Q. How can researchers quantify ethylene oxide volatilization during synthesis or product storage?
Q. What are the implications of this compound derivatives in biological systems, and how can their safety be assessed preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
